molecular formula C17H13NO4 B5232302 Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate

Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate

Cat. No.: B5232302
M. Wt: 295.29 g/mol
InChI Key: UUGKKBNTQOKMHP-QINSGFPZSA-N
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Description

Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is an organic compound that features a combination of alkyne, furan, and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate typically involves multi-step organic reactions. One possible synthetic route could involve:

    Formation of the Alkyne Group: Starting with a suitable alkyne precursor, such as propargyl alcohol, which can be converted to the desired alkyne via standard organic reactions.

    Furan Ring Introduction: The furan ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using a furan-containing reagent.

    Amide Formation: The amide group can be formed by reacting an amine with a carboxylic acid derivative, such as an acid chloride or ester, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The alkyne and furan groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The furan ring and amide group can participate in substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development due to its unique structural features.

    Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate would depend on its specific application. Generally, it could interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylamido)prop-2-enoate: Similar structure but with a different amide group.

    Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(benzamido)prop-2-enoate: Another similar compound with a benzamido group.

Uniqueness

Prop-2-YN-1-YL (2Z)-3-(furan-2-YL)-2-(phenylformamido)prop-2-enoate is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

prop-2-ynyl (Z)-2-benzamido-3-(furan-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO4/c1-2-10-22-17(20)15(12-14-9-6-11-21-14)18-16(19)13-7-4-3-5-8-13/h1,3-9,11-12H,10H2,(H,18,19)/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGKKBNTQOKMHP-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(=CC1=CC=CO1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)/C(=C/C1=CC=CO1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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